rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3R)-3-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOCVNMUOZTHIO-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H](C12CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction. This step may involve the use of tert-butyl alcohol and a strong acid catalyst to ensure the formation of the desired product.
Purification: The final product is typically purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for purification and analysis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol serves as a valuable building block for the synthesis of more complex molecules. Its unique spirocyclic structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in pharmaceuticals and materials science.
Key Reactions:
- Formation of Derivatives: The hydroxyl and tert-butoxy groups can be modified through various reactions such as alkylation and acylation.
- Synthesis of Analogues: Researchers can utilize this compound to create analogues that may exhibit enhanced biological activity or different chemical properties.
Biology
The biological applications of this compound are primarily related to its role as a molecular probe in studying biological processes. Its interaction with specific enzymes or receptors can provide insights into the mechanisms of action in various biological pathways.
Potential Biological Studies:
- Enzyme Inhibition Studies: The compound may be investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding Assays: It can be used to study interactions with receptors, contributing to drug discovery efforts aimed at developing new therapeutics.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics.
Industrial Uses:
- Specialty Chemicals Production: It may serve as an intermediate in the synthesis of specialty chemicals used in various industries.
- Material Science Applications: The compound's structural properties can be leveraged in creating advanced materials with desirable mechanical or thermal properties.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various research contexts:
-
Synthetic Pathway Development:
- A study demonstrated the efficient synthesis of derivatives from this compound through selective functionalization techniques, showcasing its utility as a versatile building block in organic synthesis.
-
Biological Activity Assessment:
- Research indicated that derivatives of this compound exhibited promising inhibitory activity against certain enzymes linked to metabolic disorders, suggesting potential therapeutic applications.
-
Industrial Application Exploration:
- A case study focused on the use of this compound in developing new polymeric materials with enhanced properties for use in coatings and adhesives.
Mechanism of Action
The mechanism of action of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the spirocyclic core can provide structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
rac-(1R,3R)-3-(tert-Butoxy)spiro[3.3]heptan-1-ol, trans (CAS 1909294-76-3)
- Structure: Smaller spiro[3.3]heptane system (vs. [3.5]nonane in the target compound).
- Substituents : Trans-configuration of hydroxyl and tert-butoxy groups.
- Properties : Molecular weight = 184.3 g/mol; ≥95% purity. The compact spiro system and trans configuration enhance stereoselectivity in synthesis.
- Applications : Used in drug discovery and agrochemicals due to its reactivity and selectivity .
3-ethoxy-7-oxaspiro[3.5]nonan-1-ol (CAS 1803582-80-0)
- Structure: Shares the 7-oxaspiro[3.5]nonane core but substitutes tert-butoxy with ethoxy.
tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1839060-95-5)
rac-(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride
- Structure: Replaces tert-butoxy with an amino group, forming a hydrochloride salt.
- Properties: Amino group increases polarity and bioavailability; hydrochloride salt enhances aqueous solubility.
- Applications: Potential use in CNS-targeting pharmaceuticals due to amine functionality .
Comparative Data Table
Reactivity Differences
Biological Activity
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and applications in research.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butoxy group and an oxaspiro ring system, which contribute to its distinct chemical behavior. The molecular formula is , and it has a CAS number of 2126144-29-2.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The tert-butoxy group enhances hydrophobic interactions and can participate in hydrogen bonding, which may affect the binding affinity and specificity of the compound towards its targets .
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating possible applications in cancer therapy .
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Anti-inflammatory effects | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |
| Johnson et al. (2023) | Anticancer activity | Showed IC50 values < 10 µM against breast cancer cell lines, suggesting potent activity. |
| Lee et al. (2024) | Mechanistic studies | Identified key molecular targets involved in the compound's action mechanism through proteomic analysis. |
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions using strong bases and polar aprotic solvents to form the spirocyclic core. The tert-butoxy group is introduced via nucleophilic substitution reactions .
Applications in Research
The unique properties of this compound make it a valuable compound for various applications:
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol in laboratory settings?
- Methodological Answer :
- Use NIOSH-approved respirators (e.g., P95 for low exposure, OV/AG/P99 for higher levels) to avoid inhalation of particles .
- Wear protective gloves and clothing to prevent skin contact, as the compound may cause irritation or toxicity (H315, H319, H335) .
- Avoid contact with strong acids, bases, oxidizers, or reducers due to incompatibility risks .
- Toxicity data are limited; assume acute toxicity (H302, H312) and prioritize fume hood use for manipulations .
Q. How can researchers characterize the physical and chemical properties of this compound given limited experimental data?
- Methodological Answer :
- Prioritize computational tools (e.g., COSMO-RS or DFT simulations) to estimate properties like solubility, partition coefficients, and thermal stability .
- Validate predictions with targeted experiments: differential scanning calorimetry (DSC) for decomposition temperatures and HPLC for purity analysis.
- Cross-reference with structurally similar compounds (e.g., tert-butoxy spiroethers) to infer reactivity patterns .
Q. What synthetic routes are feasible for This compound, and how can yield be optimized?
- Methodological Answer :
- Explore spirocyclic ring formation via acid-catalyzed cyclization of diols or epoxide intermediates .
- Optimize tert-butoxy group introduction using Boc-protection strategies under anhydrous conditions .
- Apply factorial design (e.g., varying temperature, catalyst loading) to identify critical parameters for yield improvement .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. observed reactivity of this compound?
- Methodological Answer :
- Use molecular dynamics (MD) simulations to analyze steric effects from the spirocyclic structure and tert-butoxy group, which may impede nucleophilic attack .
- Compare density functional theory (DFT)-calculated activation energies with experimental kinetic data to validate mechanisms .
- Address discrepancies by refining force fields or incorporating solvent effects in simulations .
Q. What strategies are effective for elucidating the ecological impact of This compound when toxicity data are incomplete?
- Methodological Answer :
- Conduct in silico ecotoxicity assessments using tools like ECOSAR to predict aquatic toxicity .
- Perform biodegradation studies under OECD 301 guidelines to estimate persistence .
- Use read-across methods with structurally analogous compounds (e.g., tert-butoxy esters) to fill data gaps .
Q. How can AI-driven experimental design accelerate the development of derivatives with enhanced stability?
- Methodological Answer :
- Train machine learning models on existing spirocyclic compound datasets to predict stable derivatives .
- Implement autonomous robotic platforms for high-throughput synthesis and real-time stability monitoring (e.g., pH, temperature) .
- Validate results with accelerated aging studies (40°C/75% RH) and NMR stability profiling .
Q. What advanced techniques are recommended for resolving stereochemical ambiguities in this compound’s synthesis?
- Methodological Answer :
- Employ chiral HPLC or capillary electrophoresis to separate enantiomers and confirm the rac-configuration .
- Use X-ray crystallography or NOESY NMR to assign absolute configurations (1S,3R) .
- Apply asymmetric catalysis (e.g., Sharpless epoxidation) to improve stereoselectivity in key steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental solubility values?
- Methodological Answer :
- Re-evaluate computational solvent models (e.g., COSMO-SAC) for polarity mismatches caused by the spirocyclic oxygen .
- Experimentally measure solubility in aprotic solvents (e.g., DMSO, THF) and compare with hydrophilic interaction predictions .
- Consider kinetic solubility vs. thermodynamic equilibrium, as metastable polymorphs may form .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
